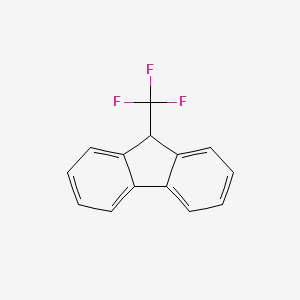

9-(trifluoromethyl)-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(trifluoromethyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3/c15-14(16,17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTRHIDLJVIYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Trifluoromethyl 9h Fluorene and Its Congeners

Direct Trifluoromethylation Strategies on Fluorene (B118485) Scaffolds

Direct trifluoromethylation involves the reaction of a fluorene derivative with a reagent that can deliver a trifluoromethyl group as a radical, nucleophile, or electrophile. The choice of strategy often depends on the nature of the fluorene precursor and the desired reaction conditions.

Radical trifluoromethylation is a powerful method for creating C-CF3 bonds. rsc.org These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. wikipedia.org Reagents like trifluoroiodomethane (CF3I), when combined with an initiator such as triethylborane, can effectively generate •CF3 radicals. wikipedia.org Another common source for the trifluoromethyl radical is sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent. wikipedia.org These highly reactive and electrophilic radicals can then attack the fluorene moiety. wikipedia.org For the synthesis of 9-(trifluoromethyl)-9H-fluorene, this approach would typically involve the generation of a fluorenyl radical at the C9 position, which then combines with the trifluoromethyl radical. This strategy has been explored in visible-light-induced radical trifluoromethylation/cyclization cascades to produce various CF3-containing heterocycles. nih.govnih.gov

Nucleophilic trifluoromethylation requires a source of the trifluoromethyl anion ("CF3⁻") or a synthetic equivalent. acs.org A prominent reagent for this purpose is trifluoromethyltrimethylsilane (Me3SiCF3), known as the Ruppert-Prakash reagent. beilstein-journals.org In the presence of a fluoride source or other activators, this reagent delivers a nucleophilic CF3 group that can attack electrophilic carbon centers. acs.org For the synthesis of this compound, a suitable substrate would be a fluorene derivative with an electrophilic C9 position, such as 9-fluorenone or a derivative with a leaving group at the C9 position. The reaction of the fluorenyl cation with a nucleophilic CF3 source would lead to the desired product. Another source for the trifluoromethyl anion is fluoroform (CF3H), which can be deprotonated by a strong base. youtube.com Research has shown that fluorenyllithium can be successfully difluoromethylated using fluoroform, suggesting the feasibility of related trifluoromethylation reactions. researchgate.net

In this strategy, a fluorenyl anion reacts with an electrophilic trifluoromethylating agent that delivers a "CF3⁺" equivalent. The C9 proton of fluorene is acidic (pKa ≈ 22.6), allowing for deprotonation with a suitable base to form the nucleophilic fluorenyl anion. wikipedia.org This anion can then react with various electrophilic trifluoromethylating reagents. Prominent examples of such reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium-based reagents like Umemoto's reagents. nih.govresearchgate.netbrynmawr.edu These reagents are designed to transfer a trifluoromethyl group to a wide range of nucleophiles. beilstein-journals.orgrsc.org The reaction of the fluorenyl anion with one of these electrophilic CF3 sources provides a direct route to this compound.

A variety of reagents have been developed for the specific purpose of introducing a trifluoromethyl group. The choice of reagent is critical and depends on the reaction pathway (radical, nucleophilic, or electrophilic).

| Reagent Class | Specific Reagent Name/Type | Reaction Type | Description |

| Hypervalent Iodine Reagents | Togni's Reagents | Electrophilic | These reagents are widely used for the electrophilic trifluoromethylation of a broad range of nucleophiles, including carbanions like the fluorenyl anion. brynmawr.edumdpi.com |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic | These are powerful electrophilic trifluoromethylating agents capable of reacting with various nucleophiles. researchgate.netrsc.org |

| Organosilicon Reagents | Ruppert-Prakash Reagent (CF3TMS) | Nucleophilic | Activated by a fluoride source, it serves as an effective source of the nucleophilic trifluoromethyl group for reaction with electrophiles like ketones or aldehydes. beilstein-journals.orgresearchgate.net |

| Sulfinate Salts | Langlois Reagent (CF3SO2Na) | Radical | A common precursor for the trifluoromethyl radical, often used in radical addition reactions. wikipedia.org |

| Haloforms | Trifluoroiodomethane (CF3I) | Radical | Used in conjunction with radical initiators to generate trifluoromethyl radicals for addition to organic molecules. wikipedia.org |

| Haloforms | Fluoroform (CF3H) | Nucleophilic | Can be deprotonated by strong bases to form the trifluoromethyl anion, a potent nucleophile. youtube.com |

Construction of Trifluoromethylated Fluorene Skeletons

An alternative to direct trifluoromethylation is the construction of the fluorene ring system from precursors that already contain the trifluoromethyl group. This approach often relies on powerful transition-metal-catalyzed reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In the context of trifluoromethylated fluorene synthesis, palladium-catalyzed intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors is a key strategy. researchgate.net For example, a 2-arylbenzyl derivative where one of the aromatic rings or the benzylic position is functionalized with a trifluoromethyl group can undergo intramolecular C-H activation or cross-coupling to form the central five-membered ring of the fluorene core. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to construct trifluoromethyl ketones which could serve as precursors to 9-hydroxy-9-(trifluoromethyl)-9H-fluorene, a direct precursor to the target molecule via reduction. researchgate.net These methods offer a high degree of control over the final structure and allow for the introduction of the trifluoromethyl group at an early stage of the synthesis. nih.gov

Transition Metal-Mediated C-H Functionalization of 9H-Fluorenes

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecules. In the context of 9H-fluorenes, this strategy has been employed to introduce various substituents. Copper-catalyzed C-H trifluoromethylation, for instance, has been developed for quinones and could conceptually be applied to the acidic C9-H bond of fluorene. nih.gov While direct palladium- or copper-catalyzed C-H trifluoromethylation of the 9-position of fluorene is not extensively documented in readily available literature, the general principles of such reactions are well-established for other aromatic systems. nih.govbeilstein-journals.orgsemanticscholar.org These reactions typically involve a transition metal catalyst that facilitates the cleavage of a C-H bond and the subsequent formation of a new carbon-trifluoromethyl bond using a suitable trifluoromethylating agent.

For example, copper-catalyzed alkylation of the sp³ C-H bond of fluorene with alcohols has been achieved through a borrowing hydrogen mechanism, demonstrating the feasibility of functionalizing this position with a transition metal catalyst. rsc.org

Intramolecular Friedel–Crafts Alkylation for Fluorene Ring Formation

The formation of the fluorene ring system itself can be accomplished through various cyclization reactions, with intramolecular Friedel–Crafts alkylation being a prominent method. This reaction typically involves the acid-catalyzed cyclization of a suitably substituted biphenyl precursor. For instance, an efficient and mild iron(III)-catalyzed intramolecular Friedel–Crafts alkylation of biaryl methanol derivatives has been developed to produce substituted fluorene derivatives. researchgate.net This method offers high yields, operational simplicity, and the use of an inexpensive and sustainable catalyst.

More recently, a transition-metal-free intramolecular Friedel–Crafts reaction has been reported for the synthesis of 9-methyl-9-arylxanthenes, a related heterocyclic system, using trifluoroacetic acid (TFA) to activate an alkene for cyclization. d-nb.info Furthermore, triflic acid (TfOH) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts alkylation of biaryl alcohols to form the fluorene core. crossref.org A notable application of this strategy is the synthesis of 9H-fluorene-1,2,3-triazole hybrids from biaryl hydroxy-1,2,3-triazoles using BF₃∙OEt₂. explorationpub.com

Synthesis via Michael Reaction, Robinson Annulation, and Aromatization

Specific Syntheses of this compound Derivatives

The introduction of substituents at the 9-position of the fluorene ring is a common strategy to modify its properties. The following sections detail methods for the synthesis of 9-monosubstituted and 9,9-disubstituted fluorenes, including those bearing the trifluoromethyl group.

Synthesis of 9-Monosubstituted Fluorenes

The acidic nature of the C9 proton of fluorene facilitates its deprotonation to form a fluorenyl anion, which can then react with various electrophiles. This is a common method for introducing a single substituent at the 9-position.

A variety of transition-metal-free and metal-catalyzed methods have been developed for the synthesis of 9-monoalkylated fluorenes. researchgate.net For instance, the synthesis of 9-aryl substituted fluorenes can be achieved through various coupling reactions. researchgate.net A boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides affords highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. researchgate.net

The synthesis of a specific 9-monosubstituted trifluoromethyl derivative, 4-(9H-fluoren-9-yl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, has been reported as part of a study on compounds with antitumoral activity. explorationpub.com

Synthesis of 9,9-Disubstituted Fluorenes

To prevent oxidation and to introduce specific functionalities, the 9-position of fluorene is often doubly substituted. The synthesis of 9,9-dialkylfluorenes is a well-established process. nih.gov For example, 9,9-bis(hydroxymethyl)fluorene can be synthesized from fluorene via hydroxymethylation. google.comgoogle.com This diol can then be further functionalized. A process for the synthesis of 9,9-bis(methoxymethyl)fluorene from 9,9-bis(hydroxymethyl)fluorene has also been described. chemicalbook.com

The synthesis of 9,9-diarylfluorene derivatives can be achieved through a triflic acid-promoted Friedel-Crafts reaction. rsc.org The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is another important transformation. rsc.org

While the direct synthesis of 9,9-bis(trifluoromethyl)-9H-fluorene is challenging, related structures can be envisioned through multi-step sequences.

Preparation of Trifluoromethylated Dibenzofulvene Derivatives

Dibenzofulvene is a reactive intermediate that is often generated during the deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups in peptide synthesis. rsc.orgresearchgate.netnih.govgoogle.comepo.org This intermediate readily reacts with nucleophiles. While the direct trifluoromethylation of dibenzofulvene is not a commonly reported synthetic strategy, the concept of trapping this reactive species with a trifluoromethyl nucleophile could potentially lead to the formation of this compound derivatives. The removal of dibenzofulvene and its adducts is a critical step in processes where it is generated as a byproduct. google.com

Methods for Di- and Trifluoromethyl(thiol)ations

The acidic nature of the C9 proton of the fluorene ring system provides a convenient handle for the introduction of various functional groups, including di- and trifluoromethylthio moieties. Methodologies for these transformations can be broadly categorized into reactions involving electrophilic, nucleophilic, or radical sources of the desired fluoroalkylthio group.

Electrophilic Trifluoromethylthiolation

One of the most common strategies for the introduction of a trifluoromethylthio (-SCF3) group involves the reaction of a nucleophilic carbon center with an electrophilic trifluoromethylthiolating agent. In the context of 9H-fluorene, this typically requires the initial deprotonation of the fluorene at the C9 position to generate the corresponding fluorenyl anion, a potent nucleophile.

A variety of electrophilic trifluoromethylthiolating reagents have been developed, with N-(trifluoromethylthio)phthalimide being a notable example due to its stability and ease of handling. cas.cn The reaction of the fluorenyl anion, generated in situ by treatment of 9H-fluorene with a strong base such as an organolithium reagent (e.g., n-butyllithium), with an electrophilic trifluoromethylthiolating agent would lead to the desired 9-(trifluoromethylthio)-9H-fluorene.

While specific documented examples for the trifluoromethylthiolation of 9H-fluorene are not abundant in the reviewed literature, the general reactivity pattern of fluorenyl anions with electrophilic sulfur reagents is well-established. acsgcipr.org The reaction would proceed via a nucleophilic attack of the fluorenyl anion on the electrophilic sulfur atom of the trifluoromethylthiolating reagent.

Table 1: Representative Electrophilic Trifluoromethylthiolating Reagents

| Reagent Name | Chemical Structure | Key Features |

| N-(Trifluoromethylthio)phthalimide | PhthN-SCF3 | Stable, crystalline solid; easy to handle. cas.cn |

| Trifluoromethanesulfenyl Chloride | CF3SCl | Highly reactive gas; requires careful handling. |

| S-(Trifluoromethyl) benzenethiosulfonate | PhSO2SCF3 | Bench-stable solid. |

Difluoromethylthiolation

Similar to trifluoromethylthiolation, the introduction of a difluoromethylthio (-SCF2H) group can be achieved through various synthetic strategies. The difluoromethylthio group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups.

Reagents such as difluoromethyl phenyl sulfone (PhSO2CF2H) have been developed as precursors for the difluoromethyl group. cas.cn These reagents can participate in reactions to introduce the CF2H moiety. While direct application to the fluorene system at the C9 position requires further investigation, the principles of generating a nucleophilic fluorenyl anion and reacting it with a suitable electrophilic difluoromethylthiolating source would be a primary synthetic route.

The development of new reagents for difluoromethylthiolation is an active area of research, and it is anticipated that more direct and efficient methods for the synthesis of 9-(difluoromethylthio)-9H-fluorene will emerge.

Table 2: Potential Reagents for Difluoromethylthiolation

| Reagent Name | Chemical Structure | Potential Application |

| Difluoromethyl Phenyl Sulfone | PhSO2CF2H | Source of the difluoromethyl group. cas.cn |

| (Phenylsulfonyl)difluoromethylating agents | Various | Can be used for nucleophilic difluoromethylation. |

Detailed research into the direct application of these methodologies to the fluorene scaffold is ongoing, and the optimization of reaction conditions, including the choice of base, solvent, and temperature, will be crucial for achieving high yields and selectivity for the desired 9-substituted fluorene derivatives.

Spectroscopic and Structural Elucidation in Research

Advanced Spectroscopic Characterization Techniques

A comprehensive analysis of 9-(trifluoromethyl)-9H-fluorene and its derivatives relies on a suite of sophisticated spectroscopic methods. Each technique offers unique information that, when combined, provides a complete picture of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C])

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of 9H-fluorene, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectra of fluorene (B118485) derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The proton at the C9 position is particularly diagnostic and its chemical shift is sensitive to the substituent attached to this carbon.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the fluorene ring system are well-characterized. The introduction of a trifluoromethyl group at the C9 position is expected to significantly influence the chemical shift of the C9 carbon due to the strong electron-withdrawing nature of the CF₃ group. This effect can also be observed to a lesser extent on the other carbon atoms of the fluorene backbone.

Table 1: Representative ¹H NMR Chemical Shifts for Fluorene Derivatives

| Compound | H-aromatic (ppm) | H9 (ppm) |

|---|---|---|

| 9,9-dimethyl-9H-fluorene | 7.29-7.78 | - |

| 9,9-bis(hydroxymethyl)-9H-fluorene | 7.35-7.80 | - |

Table 2: Representative ¹³C NMR Chemical Shifts for Fluorene Derivatives

| Compound | C-aromatic (ppm) | C9 (ppm) |

|---|---|---|

| 9,9-dimethyl-9H-fluorene | 120.0-150.1 | 46.9 |

| 9,9-bis(hydroxymethyl)-9H-fluorene | 120.2-149.1 | 52.8 |

Mass Spectrometry (MS) and Multistage Tandem Mass Spectrometry (MSn) Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

Multistage tandem mass spectrometry (MSn) provides further structural information by analyzing the fragmentation patterns of the molecular ion. A study on trifluoromethyl-substituted 1,9-diphenyl-9H-fluorene demonstrated the utility of MSn in distinguishing between isomers. nih.gov The fragmentation pathways of such compounds can be complex, but they offer valuable clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the trifluoromethyl group or cleavage of the fluorene ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the C-F stretching vibrations of the trifluoromethyl group.

While a specific IR spectrum for this compound is not provided in the search results, the gas-phase IR spectrum of the fluorene cation has been studied, providing insights into the vibrational modes of the core fluorenyl structure. The introduction of the CF₃ group would introduce strong absorption bands typically found in the 1000-1400 cm⁻¹ region.

Photoelectron Emission Spectroscopy

Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This technique can be used to determine the ionization potentials and orbital energies of this compound, offering insights into its electronic properties which are relevant for applications in organic electronics. However, specific photoelectron emission spectroscopy data for this compound were not found in the provided search results.

UV-Vis Absorption and Photoluminescent Spectroscopy

UV-Vis absorption and photoluminescence spectroscopy are used to study the electronic transitions in a molecule. The fluorene moiety is known for its characteristic UV absorption and fluorescence properties. The introduction of a trifluoromethyl group at the C9 position can influence these properties. The electron-withdrawing nature of the CF₃ group can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission maxima. Studies on various fluorene-based polymers and derivatives demonstrate how substitution patterns can tune their photophysical properties.

Single Crystal X-ray Diffraction Analysis of Trifluoromethylated Fluorene Derivatives

While the crystal structure of this compound itself has not been reported in the provided literature, studies on other 9,9-disubstituted fluorene derivatives provide valuable insights into the structural features of this class of compounds. mdpi.com For instance, the crystal structure of 9,9-dimethyl-9H-fluorene reveals the geometry of the fluorene core and the orientation of the substituents at the C9 position. mdpi.com

Furthermore, a study on 9-trifluoromethylxanthenediols, which contain a related heterocyclic core with a trifluoromethyl group at a bridging position, highlights the types of intermolecular interactions that can be expected, such as hydrogen bonding and π-π stacking. A detailed analysis of the crystal structure of a trifluoromethylated fluorene derivative would provide crucial information on how the trifluoromethyl group influences the molecular geometry and solid-state packing, which are important for designing materials with specific properties.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,9-diphenyl-9H-fluorene |

| 9,9-dimethyl-9H-fluorene |

| 9,9-bis(hydroxymethyl)-9H-fluorene |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene |

Elucidation of Fragmentation Pathways of this compound by Collision-Induced Dissociation (CID) Remains Uncharted

A comprehensive review of scientific literature reveals a notable gap in the experimental data concerning the collision-induced dissociation (CID) fragmentation pathways of the specific chemical compound this compound. While mass spectrometry is a common analytical technique for the structural elucidation of novel compounds, detailed studies focusing on the tandem mass spectrometry (MS/MS) of this particular fluorinated fluorene derivative, including specific fragmentation patterns, ion structures, and corresponding data tables, are not publicly available in the reviewed scientific literature.

Collision-induced dissociation is a powerful technique used in mass spectrometry where ions are accelerated and collided with neutral gas molecules, causing them to fragment. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule. This type of analysis is crucial for the unambiguous identification of compounds in complex mixtures and for understanding their chemical properties.

Research has been conducted on more complex molecules containing the trifluoromethyl-substituted fluorene core. For instance, a study on trifluoromethyl-substituted 1,9-diphenyl-9H-fluorene and its isomers utilized CID to differentiate between the various isomeric forms. nih.gov However, the fragmentation pathways of this larger, more substituted molecule are not directly transferable to the simpler this compound due to the significant influence of the additional phenyl groups on the molecule's stability and fragmentation behavior.

General principles of mass spectrometry of halogenated organic compounds suggest that the fragmentation of this compound would likely involve the loss of the trifluoromethyl group (•CF3) or a fluorine atom (•F). The stability of the resulting fluorenyl cation would play a significant role in the fragmentation cascade. However, without specific experimental data from CID studies, any proposed fragmentation pathway remains speculative.

The absence of detailed research findings, including data tables of precursor and product ions with their relative abundances and the collision energies used to induce fragmentation, prevents a thorough and scientifically rigorous discussion on the elucidation of fragmentation pathways for this compound by CID. Further experimental investigation is required to characterize the mass spectral behavior of this compound and to provide the necessary data for a complete structural analysis.

Computational and Theoretical Investigations of 9 Trifluoromethyl 9h Fluorene Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have emerged as powerful tools for elucidating the intricate electronic and photophysical properties of trifluoromethylated fluorene (B118485) systems.

Electronic Structure Analysis

DFT calculations have been instrumental in analyzing the electronic structure of fluorene derivatives. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly modulates the electronic properties of the fluorene core. nih.gov This is primarily due to the strong inductive effects of the -CF3 group. nih.gov

In donor-acceptor systems incorporating a trifluoromethyl-substituted fluorene, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially separated. nih.gov For instance, in certain designs, the HOMO is localized on the donor moiety, while the LUMO is centered on the acceptor part, which can include the trifluoromethylated segment. nih.gov This separation is a key factor in determining the charge-transfer characteristics of the molecule.

Conformation and Geometric Optimization

The geometry of 9-(trifluoromethyl)-9H-fluorene and its derivatives is significantly influenced by the steric and electronic effects of the trifluoromethyl group. DFT calculations are employed to determine the optimized ground-state geometries of these molecules. nih.gov

Prediction of Spectroscopic Properties

TD-DFT is a widely used method for predicting the absorption and emission spectra of molecules. nih.govrsc.orgnih.gov These calculations can provide valuable information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., locally excited vs. charge-transfer). nih.govnih.gov

For fluorene-based chromophores, TD-DFT calculations have shown good agreement with experimental one-photon absorption spectra. nih.gov The method can also be used to predict two-photon absorption cross-sections, which is important for applications in nonlinear optics. rsc.org In the context of thermally activated delayed fluorescence (TADF), TD-DFT is crucial for predicting the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). nih.govst-andrews.ac.uk A small ΔE_ST is a prerequisite for efficient reverse intersystem crossing, a key process in TADF. nih.govst-andrews.ac.uk

| Compound | S1 Energy (eV) | ΔE_ST (eV) | Reference |

|---|---|---|---|

| 2CzCF₃ | 3.62 | 0.17 | st-andrews.ac.uk |

Mechanistic Studies of Reactions Involving Trifluoromethylated Fluorenes

Computational methods are pivotal in elucidating the mechanisms of reactions that involve trifluoromethylated fluorenes. nih.govthieme-connect.de These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov

For instance, in reactions catalyzed by species like boron trifluoride, mechanistic proposals often involve the formation of carbocation intermediates. thieme-connect.de Theoretical calculations can help to assess the stability of these intermediates and the feasibility of proposed reaction steps. thieme-connect.de The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the stability of adjacent carbocations, thereby directing the course of the reaction. nih.gov

Theoretical Assessment of Trifluoromethyl Radical Donor Abilities

The ability of a molecule to act as a trifluoromethyl radical donor is a critical parameter in the design of trifluoromethylation reagents. Computational chemistry offers a powerful approach to quantify this property. The homolytic bond dissociation enthalpy (BDE) of the bond to the CF3 group is a key descriptor of the trifluoromethyl radical donor ability (TR•DA). researchgate.net

A systematic computational study using the SMD-M06-2X method has been employed to calculate the X-CF3 BDEs for a wide range of radical trifluoromethylating reagents, establishing a comprehensive TR•DA scale. researchgate.net This scale, spanning a wide range of energies, serves as a valuable guide for the rational design of new reagents and for selecting the appropriate reagent for a specific synthetic transformation. researchgate.net The study also investigated the effect of activators, such as single electron transfer reagents, on the trifluoromethyl radical donor abilities, revealing that single electron transfer is a highly effective method for promoting CF3 radical release. researchgate.net

| Reagent Type | TR•DA Range (kcal•mol⁻¹) | Reference |

|---|---|---|

| Various Radical Trifluoromethylating Reagents | -21.5 to 95.2 | researchgate.net |

Analysis of Electronic and Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts profound electronic and stereoelectronic effects on the molecules to which it is attached. nih.govspringernature.comacs.orgyoutube.comyoutube.com The strong inductive electron-withdrawing effect of the -CF3 group is its most well-known electronic characteristic. nih.gov This property can enhance the electrophilicity of adjacent reaction centers. nih.gov

Stereoelectronic effects arise from the interaction of orbitals and are crucial for understanding molecular conformation and reactivity. youtube.comyoutube.com In the case of the trifluoromethyl group, the low-lying σ* C–F orbitals can participate in hyperconjugation. springernature.com These interactions can influence the stability of certain conformations and the transition states of reactions. For example, computational studies have shown that electronic repulsion involving the fluorine atoms can raise the ground state energy of a molecule, thereby increasing its nucleophilicity. springernature.com Furthermore, the presence of both a trifluoromethyl group and a fluorine atom on the same carbon can lead to unexpected reaction selectivities, which can be rationalized by considering the electronic and steric repulsions in the transition states. springernature.com

Applications in Advanced Materials Science Research

Organic Electronic and Optoelectronic Materials

The 9-(trifluoromethyl)-9H-fluorene core is a valuable building block in the design of materials for organic electronic and optoelectronic devices. Its derivatives have been investigated for their utility as hole-transporting materials in organic light-emitting diodes (OLEDs), as components in organic solar cells (OSCs) and perovskite solar cells (PSCs), and as luminescent materials exhibiting unique emission properties.

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, when incorporated into larger molecular structures, can contribute to the desirable properties of an HTM. The electron-withdrawing CF3 group can help to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can be beneficial for matching the energy levels of other components within the OLED stack and facilitating efficient hole injection. Furthermore, the steric hindrance provided by the CF3 group can disrupt intermolecular interactions, leading to the formation of stable amorphous films, a critical requirement for solution-processed devices. nih.gov

Materials for Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

The unique electronic properties of this compound derivatives also make them promising candidates for use in organic solar cells and perovskite solar cells. In these photovoltaic devices, the materials are responsible for absorbing light and/or transporting charge to the electrodes.

In the realm of OSCs, which utilize organic materials to convert sunlight into electricity, fluorene-based semiconducting copolymers have been synthesized and investigated as electron donor materials. nih.gov These polymers often incorporate fluorene (B118485) units to enhance solubility, processability, and thermal stability. nih.gov While specific research on this compound in this exact context is emerging, the fundamental principles of using functionalized fluorenes are well-established. For instance, a non-planar molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core has been successfully used as a non-fullerene acceptor in bulk heterojunction solar cells, demonstrating the versatility of the fluorene scaffold. rsc.orgresearchgate.net The introduction of the trifluoromethyl group could further tune the electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level, to optimize the performance of such acceptors.

Perovskite solar cells (PSCs), a newer generation of photovoltaic technology, have seen rapid advancements in efficiency. nih.gov In PSCs, hole-transporting materials (HTMs) are a critical component, and fluorene-based structures are actively being explored for this purpose. rsc.orgrsc.org For instance, spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs have been designed and have shown impressive power conversion efficiencies in PSCs. rsc.orgacs.org Theoretical studies have also been conducted on SFX derivatives as HTMs for PSCs, indicating their potential for efficient hole extraction and transport. uu.nl The incorporation of a this compound moiety into these complex HTM structures could offer a strategy to fine-tune the material's energy levels and enhance device stability. The electron-withdrawing CF3 group can influence the HOMO level, which is crucial for efficient hole transfer from the perovskite layer. rsc.org

Luminescent Materials and Aggregation-Induced Emission (AIE) Characteristics

Fluorene derivatives are known for their strong luminescence, making them valuable in the development of new fluorescent materials. researchgate.net A particularly interesting phenomenon observed in some propeller-shaped molecules is Aggregation-Induced Emission (AIE). acs.org In contrast to the common issue of aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state, AIE-active materials become more emissive upon aggregation. acs.orgnih.gov This property is highly desirable for applications in solid-state lighting and bio-imaging. acs.orgnih.gov

The AIE effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org The introduction of a bulky this compound group into a molecule could potentially induce or enhance AIE characteristics. The steric hindrance of the CF3 group, combined with the rigid fluorene core, could effectively restrict intramolecular motions in the solid state, leading to strong emission.

Research has shown that incorporating a spiro-xanthene (SFX) core, which is structurally related to fluorene, can lead to materials with AIE and mechanochromic properties. rsc.orgresearchgate.net These materials exhibit changes in their fluorescence in response to mechanical stimuli. While direct studies on this compound for AIE are still developing, the structural similarities and the known effects of bulky substituents on AIE suggest that this is a promising area of investigation. For example, a fluorene-based gold(I) complex has been synthesized that displays both AIE and reversible mechanochromism. researchgate.net

Design and Synthesis of Functional Fluorene-Based Polymers and Conjugated Systems

The this compound unit can be incorporated into polymeric and conjugated systems to create materials with tailored properties for various applications. The synthesis of such materials often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgmdpi.com

Fluorene-based polymers are attractive for their excellent optoelectronic properties, high chemical and thermal stability, good solubility in common organic solvents, and favorable film-forming capabilities. mdpi.com By copolymerizing this compound-containing monomers with other aromatic units, it is possible to fine-tune the electronic and photophysical properties of the resulting polymers. For instance, the synthesis of fluorene-based semiconducting copolymers has been reported for use in organic solar cells. nih.gov The incorporation of the CF3 group could enhance the electron-accepting character of the polymer, making it suitable for applications in n-type organic field-effect transistors (OFETs) or as an electron-accepting component in all-polymer solar cells.

The synthesis of functionalized 9-substituted fluorene derivatives can also be achieved through various organic transformations. researchgate.netthieme-connect.de These methods provide access to a wide range of building blocks that can be subsequently polymerized or used in the construction of complex conjugated molecules. The presence of the CF3 group can influence the reactivity of the fluorene core and the properties of the resulting materials.

Fluorescent Probes and Biosensors (Materials Science Aspect)

The inherent fluorescence of the fluorene scaffold makes it a valuable component in the design of fluorescent probes and biosensors from a materials science perspective. nih.gov These sensors rely on changes in their fluorescence properties upon interaction with a specific analyte. The introduction of a this compound unit can serve multiple purposes in the design of such sensors.

Firstly, the strong fluorescence of the fluorene core can provide a bright signal for detection. Secondly, the CF3 group can modulate the electronic properties of the fluorophore, potentially leading to changes in the emission wavelength or intensity upon binding to a target molecule. This can be exploited to create "turn-on" or "turn-off" fluorescent probes.

Furthermore, the this compound moiety can be incorporated into nanomaterials, such as polymers or organic nanoparticles, to create robust and sensitive sensing platforms. nih.gov The hydrophobic nature of the CF3 group can also be utilized to promote interactions with specific analytes or to control the self-assembly of the probe in aqueous environments. While the direct application of this compound in biosensors is an emerging field, the foundational principles of using functionalized fluorescent organic molecules and nanomaterials are well-established. nih.gov

Chiral Trifluoromethylated Fluorene Derivatives in Materials Research

The introduction of chirality into fluorene-based materials can lead to unique properties and applications, particularly in the fields of chiroptical materials and asymmetric catalysis. The synthesis of chiral trifluoromethylated fluorene derivatives represents a promising avenue for creating new functional materials.

By introducing a chiral center at the 9-position or by incorporating chiral substituents elsewhere on the fluorene ring, it is possible to create molecules that interact with circularly polarized light. This can be useful for applications in chiroptical switches, displays, and sensors. The presence of the trifluoromethyl group in these chiral molecules can further enhance their properties by influencing their electronic structure and intermolecular interactions.

While specific research on chiral this compound derivatives in materials science is still in its early stages, the synthesis of chiral fluorene derivatives, in general, has been explored. For example, enantioselective cycloaddition reactions involving fluorene aldehydes have been developed. researchgate.net The combination of chirality and trifluoromethylation in the fluorene scaffold is expected to yield materials with novel and potentially useful properties for advanced materials research.

Research in Medicinal Chemistry and Agrochemicals Excluding Clinical Data

Role of the Trifluoromethyl Group in Modulating Bioactivity

The trifluoromethyl group is a prominent feature in many commercially successful drugs and agrochemicals. mdpi.comnih.gov Its unique electronic and steric characteristics can profoundly influence a molecule's behavior, enhancing its efficacy and pharmacokinetic profile. nih.gov The strategic placement of a -CF3 group, such as at the 9-position of a fluorene (B118485) scaffold, is a deliberate design choice aimed at optimizing the molecule for specific biological interactions.

The trifluoromethyl group exerts a significant influence on the acidity of neighboring functional groups due to its strong electron-withdrawing nature. The introduction of a -CF3 group generally lowers the pKa of nearby acidic protons, a property that can be critical for receptor binding and membrane transport. nih.gov In the case of 9-(trifluoromethyl)-9H-fluorene, the -CF3 group would be expected to increase the acidity of the hydrogen at the 9-position compared to the parent fluorene molecule. This is because the methylene (B1212753) group at the C-9 position of fluorene is already acidic due to the influence of the two flanking benzene (B151609) rings, and this acidity is further amplified by the powerful inductive effect of the trifluoromethyl substituent. google.com

The C-F bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally stable and resistant to metabolic degradation. cambridgemedchemconsulting.com A common strategy in medicinal chemistry is to replace a metabolically vulnerable methyl or hydrogen group with a -CF3 group to block metabolic oxidation, thereby increasing the compound's half-life and bioavailability. mdpi.comnih.gov This enhanced metabolic stability is a key reason for the prevalence of trifluoromethylated compounds in both pharmaceuticals and agrochemicals. nih.gov

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |

| Size (van der Waals radius) | Larger than H | Bulkier than -CH3 | Can alter molecular conformation and receptor fit. mdpi.com |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Increases acidity of nearby protons; alters electronic interactions. nih.gov |

| Lipophilicity (Hansch parameter, π) | ~0.5 | ~1.0 | Generally increases lipophilicity, affecting permeability. mdpi.comnih.gov |

| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing half-life. mdpi.comcambridgemedchemconsulting.com |

The introduction of a trifluoromethyl group can significantly impact a molecule's binding affinity and selectivity for its biological target. mdpi.com The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the molecule, potentially forming more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the receptor's active site. mdpi.com The increased lipophilicity conferred by the -CF3 group can also lead to stronger hydrophobic interactions with the target protein. In some cases, replacing a different functional group with a trifluoromethyl group has been shown to switch a molecule's function from an agonist to an antagonist. The change in size and electronic properties can force a different binding mode, leading to a different biological response.

Fluorene Scaffolds in Drug Discovery and Lead Compound Modification

The fluorene moiety is a rigid, planar, and lipophilic structure that has been widely investigated as a scaffold in medicinal chemistry and materials science. thieme-connect.de Its unique structure provides a well-defined orientation for appended functional groups, making it an attractive framework for designing molecules that can interact with specific biological targets. Fluorene-based compounds have been explored for a variety of applications, and the C-9 position is a common site for chemical modification due to the acidity of its protons. thieme-connect.deCurrent time information in Bangalore, IN.

In drug discovery, the fluorene scaffold can be modified to create a library of compounds for screening against various diseases. The process of lead optimization often involves making small chemical changes to a promising "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com The substitution at the 9-position of the fluorene ring is a key strategy in this process.

Trifluoromethylated Fluorenes as Versatile Synthons in Heterocyclic Synthesis

While specific examples of this compound being used as a synthon are not widely reported, trifluoromethylated building blocks are of great importance in the synthesis of complex heterocyclic compounds. nih.gov Trifluoromethylated heterocycles are a significant class of compounds in both pharmaceutical and agrochemical industries. nih.gov The synthesis of these molecules often relies on the use of versatile synthons that already contain the trifluoromethyl group. For example, trifluoromethylnitrones have been highlighted as valuable precursors for creating a variety of trifluoromethylated heterocycles like isoxazolidines and β-lactams. nih.gov It is conceivable that this compound or its derivatives could serve as synthons for constructing more complex, fluorene-containing heterocyclic systems, leveraging the reactivity of the fluorene core and the unique properties of the trifluoromethyl group.

Bioisosteric Replacement Strategies Utilizing the Trifluoromethyl Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the desirable properties of a drug candidate without losing its biological activity. cambridgemedchemconsulting.comsci-hub.se The trifluoromethyl group is frequently used as a bioisostere for other groups, most notably the methyl group and chlorine atom. mdpi.com

This strategy is employed to:

Improve Metabolic Stability: Replacing a metabolically labile group with a stable -CF3 group. cambridgemedchemconsulting.com

Modulate Lipophilicity: Fine-tuning the lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Alter Acidity: Changing the pKa of a molecule to improve its solubility or interaction with a target. nih.gov

Enhance Binding Affinity: Modifying the electronic and steric profile to achieve a better fit in the receptor binding site. mdpi.com

The application of fluorine-containing bioisosteres is a mature and successful approach in drug discovery, and the trifluoromethyl group is one of the most important tools in this context. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Applications

Detailed structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of This compound , such studies would involve systematic modifications of the fluorene core and the evaluation of these changes on a specific biological activity. This could include substitutions on the aromatic rings or alterations to the groups at the C-9 position.

To date, comprehensive SAR studies focusing specifically on a series of This compound analogs for a defined biological target in either medicinal chemistry or agrochemicals are not extensively documented in publicly available research. While the broader classes of organofluorine compounds and fluorene derivatives have been investigated for various applications, including as potential anticancer agents, specific SAR data for the titular compound remains limited.

For illustrative purposes, a hypothetical SAR study on a series of This compound derivatives targeting a generic enzyme or receptor is presented below. The data in the following tables is purely exemplary and intended to demonstrate the principles of an SAR investigation.

Hypothetical SAR Data for Anticancer Activity

This hypothetical study investigates the impact of substitutions on the aromatic rings of the fluorene scaffold on the in vitro cytotoxic activity against a human cancer cell line (e.g., HeLa).

Table 1: Effect of Aromatic Substitution on Cytotoxic Activity (IC₅₀ in µM)

| Compound ID | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) |

| 1 | H | H | H | H | 15.2 |

| 2 | Cl | H | H | H | 8.5 |

| 3 | H | Cl | H | H | 10.1 |

| 4 | F | H | H | H | 9.2 |

| 5 | H | OCH₃ | H | H | 25.8 |

| 6 | NO₂ | H | H | H | 5.1 |

From this hypothetical data, one could infer:

The unsubstituted parent compound 1 shows moderate activity.

Introduction of electron-withdrawing groups, such as chloro (2 , 3 ), fluoro (4 ), and nitro (6 ), generally enhances cytotoxic activity compared to the parent compound. The position of the substituent also appears to influence activity, with substitution at the R¹ position being slightly more favorable than at R².

The strong electron-withdrawing nitro group at the R¹ position (6 ) results in the most potent compound in this series.

The presence of an electron-donating group, such as methoxy (B1213986) (5 ), leads to a decrease in activity.

Hypothetical SAR Data for Herbicidal Activity

This hypothetical study examines the pre-emergent herbicidal activity of This compound derivatives against a model weed species.

Table 2: Effect of C-9 Position Modification on Herbicidal Activity (% Growth Inhibition at 10 ppm)

| Compound ID | X | % Growth Inhibition |

| 7 | H | 45 |

| 8 | OH | 62 |

| 9 | OCH₃ | 55 |

| 10 | OAc | 75 |

Based on this hypothetical data, the following SAR could be proposed:

The parent compound with a hydrogen at C-9 (7 ) exhibits moderate herbicidal activity.

Introduction of a hydroxyl group at C-9 (8 ) increases activity, suggesting a potential hydrogen bond interaction at the target site.

Masking the hydroxyl group as a methyl ether (9 ) slightly reduces activity compared to the hydroxyl analog.

Conversion of the hydroxyl group to an acetate (B1210297) ester (10 ) significantly enhances herbicidal activity, which could be due to improved uptake or a favorable interaction within the target protein.

It is critical to reiterate that the data presented in these tables is for illustrative purposes only and does not represent the results of actual experimental studies on This compound . Comprehensive and targeted research is required to elucidate the true structure-activity relationships for this compound and its derivatives in both medicinal and agrochemical contexts.

Catalytic Chemistry Involving Trifluoromethylated Fluorene Systems

Role of Fluorene (B118485) Moieties as Ligands in Organometallic Catalysis

Fluorene derivatives, particularly those with heteroatoms such as 4,5-diazafluorene, have emerged as effective ligands in organometallic catalysis. nih.govrsc.org These ligands are analogous to the widely used 2,2'-bipyridyl (bpy) ligands, sharing a 12-electron π system and typically binding to metals in a bidentate fashion. nih.gov However, the rigid structure of the diazafluorene, due to the sp3-hybridized carbon in the fused five-membered ring, distinguishes it from the more flexible bpy ligands. nih.gov This rigidity can influence the structural, electronic, and electrochemical properties of the resulting metal complexes. nih.gov

Fluorene-based ligands can act as "spectator ligands," which support reactivity at the metal center without directly participating in the reaction, or as "actor ligands," which are involved in metal-ligand cooperative reactivity. rsc.org The acidic C-H bonds of some diazafluorene ligands can be deprotonated, leading to subsequent reactivity. nih.gov For instance, Stahl and coworkers have utilized 4,5-diazafluoren-9-one (B35911) (dafo) as a ligand in palladium-catalyzed aerobic intramolecular aryl C-H amination to synthesize carbazole (B46965) derivatives. rsc.org

While extensive research exists on fluorene and its derivatives as ligands, the specific use of 9-(trifluoromethyl)-9H-fluorene as a ligand in organometallic catalysis is not yet widely documented in publicly available research. The strong electron-withdrawing nature of the trifluoromethyl group at the 9-position would significantly impact the electronic properties of the fluorene system, potentially modulating the catalytic activity of the corresponding metal complexes. Further research in this area could unveil novel catalytic applications.

Application in Enantioselective Catalysis (e.g., Pictet–Spengler Reactions)

The construction of enantioenriched molecules is a cornerstone of modern organic synthesis. The Pictet-Spengler reaction, which produces tetrahydro-β-carbolines and related heterocyclic structures, has been a focus of enantioselective catalysis. organicreactions.org These reactions are often promoted by chiral Brønsted acids, Lewis acids, or hydrogen-bond donors. organicreactions.org

While the direct involvement of this compound in enantioselective Pictet-Spengler reactions is not explicitly detailed in the surveyed literature, the broader field of enantioselective trifluoromethylation offers relevant insights. For instance, the enantioselective α-trifluoromethylation of aldehydes has been achieved through the merger of enamine catalysis and photoredox catalysis. nih.govprinceton.edu This method utilizes a chiral amine catalyst to form a facially biased enamine intermediate that reacts with a trifluoromethyl radical generated by a photoredox catalyst. nih.govprinceton.edu

Furthermore, enantioenriched 9-substituted 9H-fluorene frameworks have been constructed via an asymmetric vinylogous Michael addition to nitroolefins, followed by a cascade cyclization and oxidative aromatization process, catalyzed by a chiral bifunctional thiourea-tertiary amine. nih.gov These examples highlight the potential for developing enantioselective catalytic transformations involving trifluoromethylated fluorene systems.

Development of Novel Catalytic Methods for Trifluoromethylation and Fluorene Functionalization

The development of new catalytic methods for introducing fluorine and trifluoromethyl groups into organic molecules is an active area of research. nih.govhcmut.edu.vn These methods often rely on transition metal catalysts, including palladium, copper, and silver, to facilitate the formation of C-F and C-CF3 bonds. nih.govnih.govresearchgate.net

For the functionalization of the fluorene core, various catalytic approaches have been explored. A nickel complex with an SNS ligand has been used for the selective alkylation and alkenylation of fluorenes via an acceptorless dehydrogenation and borrowing hydrogen approach. rsc.org Boron trifluoride etherate has been used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles to generate functionalized 9-substituted fluorene derivatives. thieme-connect.dedoaj.orgrsc.org Nanoporous gold/silver alloys have also been shown to catalyze the benzylic sp3 C-H oxidation of 9H-fluorene derivatives. semanticscholar.orgresearchgate.net

The direct trifluoromethylation of arenes and heteroarenes has been achieved using rhenium catalysts with hypervalent iodine reagents. acs.org Ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of anilines and indoles has also been reported. tib.eu These advancing methodologies provide a strong foundation for the future development of novel catalytic strategies specifically targeting the functionalization of this compound and related systems.

Data Tables

Table 1: Examples of Catalytic Transformations Relevant to Trifluoromethylated Fluorene Systems

| Catalyst System | Transformation | Substrate Type | Reference |

| Palladium(0) / t-BuBrettPhos | Nucleophilic Ar-F bond formation | Aryl triflates | nih.gov |

| Palladium / Phosphine ligand | Trifluoromethylation | Vinyl sulfonates | nih.gov |

| Ruthenium(II) complex | C-H methylation | Indoles, pyrroles | researchgate.net |

| Manganese porphyrin | C-H fluorination | Aliphatic C-H bonds | acs.orgnih.gov |

| Nickel-SNS complex | Alkylation/Alkenylation | 9H-fluorene | rsc.org |

| Boron trifluoride etherate | Functionalization | 9-(phenylethynyl)-9H-fluoren-9-ols | thieme-connect.dedoaj.orgrsc.org |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A key challenge in advancing the study of 9-(trifluoromethyl)-9H-fluorene is the development of synthetic routes that are not only high-yielding but also environmentally benign. Current research on fluorene (B118485) derivatives has highlighted several promising strategies that could be adapted for this purpose.

Green Chemistry Approaches: Future synthetic work should prioritize green chemistry principles. This includes exploring methods like the aerobic oxidation of 9H-fluorenes to 9-fluorenones, which can be achieved under ambient conditions with air as the oxidant. rsc.orgdntb.gov.uaresearchgate.net Adapting such protocols for the synthesis of precursors to this compound could significantly reduce the environmental impact.

Process Intensification: The use of continuous flow chemistry represents a significant step towards more sustainable production. For instance, continuous flow Grignard reactions have been shown to dramatically increase yield, reduce waste, and lower costs for the synthesis of 9-aryl-fluoren-9-ols. rsc.org Applying this technology to the synthesis of this compound could offer a scalable and efficient manufacturing process.

Catalysis Innovation: Research into novel catalytic systems is crucial. This includes the use of transition-metal catalysis or even metal-free methods for C-C bond formation at the 9-position of the fluorene ring. researchgate.net Identifying catalysts that are efficient, selective, and compatible with the trifluoromethyl group will be essential for developing practical synthetic routes. thieme-connect.de

Future methodologies should aim to improve upon key metrics as shown in the table below, drawing inspiration from advancements in the synthesis of related fluorene compounds.

| Metric | Traditional Batch Process (Example) | Future Goal (Flow Chemistry Example) | Improvement |

| Yield | 45% | >99% | >120% |

| Raw Material Cost | Baseline | Reduced by 35% | 35% Reduction |

| Solid Waste Emission | Baseline | Reduced by 64% | 64% Reduction |

| Production Period | Baseline | Reduced by 86% | 86% Reduction |

| E-factor | 26.58 kg/kg | 1.97 kg/kg | 92.5% Reduction |

| Data based on a comparative study of batch vs. continuous flow for 9-aryl-fluoren-9-ol synthesis, indicating a target for future this compound synthesis. rsc.org |

Exploration of Novel Functions and Applications in Emerging Technologies

The fluorene core is a well-established building block in materials science and medicinal chemistry due to its rigid, planar structure and rich electronic properties. researchgate.netthieme-connect.de The introduction of a trifluoromethyl group is expected to modulate these properties significantly, opening doors to new applications.

Organic Electronics: Fluorene derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. researchgate.net They often exhibit high quantum efficiency and good charge carrier mobility. researchgate.net The strong electron-withdrawing nature of the CF3 group in this compound could be leveraged to create new host or emissive materials with tailored energy levels, potentially leading to more efficient and stable OLEDs. rsc.org Research into electrochromic polymers based on fluorene also suggests that the trifluoromethyl derivative could be a valuable candidate for "smart window" applications. researchgate.net

Medicinal Chemistry: The 9-oxo-9H-fluorene core is found in molecules identified as potential anticancer agents that induce apoptosis. nih.govnih.gov The trifluoromethyl group is a common motif in pharmaceuticals, known for enhancing metabolic stability and membrane permeability. Therefore, this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies on related fluorenes have shown that modifications to the core can alter the mechanism of action, a path that could be explored for trifluoromethyl analogues. nih.gov

Chemical Biology and Sensing: Fluorene-based compounds have been investigated as fluorescent probes. dntb.gov.ua The unique properties of this compound could be harnessed to design novel sensors. Furthermore, the study of related compounds like fluorene-9-bisphenol (BHPF) has revealed impacts on biological systems, such as the gut-brain axis in zebrafish. nih.gov This suggests that this compound could be a valuable tool for probing complex biological processes.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery of new functional molecules. chemrxiv.org Applying these methods to this compound can provide deep insights and guide experimental efforts.

Predicting Electronic and Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and emission characteristics of this compound and its derivatives. nih.govnih.gov This allows for the virtual screening of compounds for applications like OLEDs, helping to identify candidates with optimal HOMO/LUMO energy levels and high oscillator strengths. nih.gov

Understanding Structure-Property Relationships: Computational models can elucidate how the trifluoromethyl group influences the geometry and electronic distribution of the fluorene core. This understanding is critical for the rational design of new molecules where properties are fine-tuned for specific applications, such as designing dye candidates for solar cells by modifying anchoring groups. chemrxiv.org

Investigating Intermolecular Interactions: The study of 9-trifluoromethylxanthenediols has shown a high tendency for these molecules to crystallize, allowing for detailed analysis of their intermolecular interactions and molecular packing. acs.org Similar computational studies on this compound could predict its solid-state behavior, which is crucial for applications in organic electronics and for understanding its potential to form cocrystals.

| Computational Method | Application for this compound | Reference Application |

| DFT (e.g., B3LYP) | Investigate ground-state geometry, HOMO/LUMO energies, and electronic structure. | Study of functionalized fluorene derivatives for electronic properties. chemrxiv.org |

| TD-DFT | Predict UV-Vis absorption and fluorescence emission spectra. | Analysis of intramolecular excimer formation and photophysics in fluorene dimers. nih.govnih.gov |

| Molecular Dynamics | Simulate molecular packing and conformational changes in the solid state or in solution. | Understanding conformational dynamics in di-9H-fluoren-9-yldimethylsilane. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound will only be realized through a concerted, interdisciplinary approach. The challenges and opportunities associated with this compound are too complex for a single field to address alone.

Chemistry-Materials Science Synergy: Organic chemists are needed to devise efficient syntheses (8.1), while materials scientists are essential for fabricating and characterizing devices such as OLEDs or electrochromic windows (8.2). The feedback loop between these disciplines, guided by computational predictions (8.3), will be critical for developing next-generation materials based on this fluorene derivative. researchgate.net

Chemistry-Biology Interface: The journey from a promising chemical scaffold to a viable drug candidate requires collaboration between synthetic chemists and chemical biologists. Chemists can create libraries of this compound derivatives, which biologists can then screen for activity in cellular assays, for example, as apoptosis inducers. nih.govnih.gov The discovery that related fluorenes can influence complex signaling pathways in organisms highlights the need for such partnerships to explore potential therapeutic applications and toxicological profiles. nih.gov

This integrated approach ensures that the fundamental chemical innovations are translated into tangible technological and biomedical advancements, addressing complex challenges that span multiple scientific domains.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of 9-(trifluoromethyl)-9H-fluorene in various solvents?

- Methodological Answer : Solubility can be assessed via gravimetric analysis or UV-Vis spectroscopy. For example, 9H-fluorene derivatives are typically insoluble in water but soluble in organic solvents like dichloromethane (density: 1.32 g/mL) or benzene. Researchers should prepare saturated solutions in target solvents (e.g., glacial acetic acid, ether), filter undissolved material, and quantify dissolved compound via solvent evaporation or spectroscopic calibration curves. Solvent polarity and hydrogen-bonding capacity should guide solvent selection .

Q. What synthetic routes are available for introducing trifluoromethyl groups to the fluorene core?

- Methodological Answer : Trifluoromethylation can be achieved via:

- Nucleophilic substitution : Reacting 9-chlorofluorene derivatives with trifluoromethylating agents (e.g., (CF₃)₃B⁻K⁺) under anhydrous conditions.

- Electrophilic trifluoromethylation : Using Umemoto’s reagent (S-trifluoromethyl diarylsulfonium salts) in the presence of a palladium catalyst.

- Radical pathways : Employing CF₃I with a photoredox catalyst under UV irradiation.

Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Combine techniques:

- Melting point analysis : Compare observed mp (e.g., 83°C for 9-fluorenone) with literature values.

- HPLC/GC-MS : Use a C18 column (HPLC) or DB-5MS column (GC) with flame ionization detection.

- ¹H/¹³C NMR : Verify absence of extraneous peaks (e.g., residual solvents like THF at δ 3.58 ppm).

- Elemental analysis : Confirm C, H, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do computational methods (DFT) reconcile discrepancies in bond dissociation free energy (BDFE) for C–H bonds in fluorene derivatives?

- Methodological Answer : Density Functional Theory (B3LYP/def2-TZVP level) calculates BDFE for pseudobenzylic C–H bonds. For example, experimental BDFE for 9-(perfluorophenyl)-9H-fluorene was 70 kcal/mol, while DFT predicted 66 kcal/mol. Discrepancies arise from solvation effects (e.g., THF stabilization) and relativistic corrections for fluorine atoms. Researchers should use solvent correction models (SMD) and validate with cyclic voltammetry (E₁/₂ = −1.28 V vs. Fc+/Fc) .

Q. What experimental strategies elucidate the photochemical oxidation pathways of this compound in environmental systems?

- Methodological Answer :

- Thin-film photooxidation : Expose thin water films containing the compound to UV light (λ = 254–365 nm) in a controlled atmosphere (O₂/N₂ mix). Analyze products via LC-MS/MS (e.g., 9H-fluorene-9-one as a stable product, m/z 180.21).

- Isotopic labeling : Use ¹⁸O₂ to track oxygen incorporation into hydroperoxide intermediates (e.g., 9H-hydroperoxyfluorene).

- Kinetic modeling : Apply pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹) to predict atmospheric partitioning into hydrometeors .

Q. How can this compound derivatives be optimized for use in polymer solar cells (PSCs)?

- Methodological Answer :

- Bandgap engineering : Synthesize donor-acceptor copolymers (e.g., PAFDTBT) with 9-alkylidene-9H-fluorene units to lower HOMO levels (e.g., −5.32 eV) and achieve narrow bandgaps (1.84 eV).

- Morphology control : Blend with PC71BM (1:2 wt%) in dichlorobenzene, add 1,8-diiodooctane (3% v/v) to enhance crystallinity.

- Device characterization : Measure PCE via J-V curves under AM 1.5G illumination; target fill factors >0.70 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.